molecular formula C9H13NO B041363 3-Amino-2-phenylpropan-1-ol CAS No. 62247-39-6

3-Amino-2-phenylpropan-1-ol

Cat. No. B041363
CAS RN: 62247-39-6
M. Wt: 151.21 g/mol
InChI Key: DIVZNCUPEGZSEI-UHFFFAOYSA-N
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Description

3-Amino-2-phenylpropan-1-ol is a chiral amino alcohol . It is a colorless viscous liquid and is a useful intermediate for the synthesis of dapoxetine .


Synthesis Analysis

The synthesis of 2-Amino-3-Phenylpropan-1-Ol compounds has been achieved from Baylis-Hillman derivatives . Another study discusses the transformation of hydroxyl groups in these compounds into mesylate in the presence of methanesulfonyl chloride and amino-basic compound .


Molecular Structure Analysis

The molecular formula of 3-Amino-2-phenylpropan-1-ol is C9H13NO . The InChIKey is STVVMTBJNDTZBF-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C (C=C1)CC (CO)N .


Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2-phenylpropan-1-ol is 151.21 g/mol . It is a colorless viscous liquid .

Scientific Research Applications

Synthesis of Derivatives

“3-Amino-2-phenylpropan-1-ol” is used in the synthesis of its derivatives. These derivatives are synthesized from Baylis-Hillman . The study of these derivatives can provide insights into their kinetic, lifetime, and biological properties .

Biological Studies

The derivatives of “3-Amino-2-phenylpropan-1-ol” are used in biological studies. These studies can help understand the biological properties and potential applications of these compounds .

Chemical Engineering

This compound plays a role in chemical engineering, particularly in the synthesis of other complex compounds .

Pharmacology

In the field of pharmacology, “3-Amino-2-phenylpropan-1-ol” and its derivatives can be used to study their potential therapeutic effects .

Organometallic Complexes

“3-Amino-2-phenylpropan-1-ol” reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands. These ligands can form H-bonded chiral supramolecular metal-organic architectures .

Antimicrobial Activity

This compound can be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .

Hydrogenation Studies

“3-Amino-2-phenylpropan-1-ol” was used to study the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes .

Enantioselective Synthesis

This compound was used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .

Safety and Hazards

The substance is classified as causing skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Relevant Papers The synthesis of 2-Amino-3-Phenylpropan-1-Ol compounds from Baylis-Hillman derivatives has been discussed in a paper . Another paper discusses the discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-phenylpropan-1-ols .

properties

IUPAC Name

3-amino-2-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZNCUPEGZSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-phenylpropan-1-ol

CAS RN

62247-39-6
Record name 3-amino-2-phenylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A cooled (0° C.) solution of 2-(3 {[tert-butyl(dimethyl)silyl]oxy}-2-phenylpropyl)-1H-isoindole-1,3(2H)-dione (0.900 g, 2.28 mmol) in EtOH (10 mL) was treated with hydrazine hydrate (1.41 mL, 3.42 mmol) and the resultant solution was allowed to warm to room temperature and stirred for 18 h. A solution of 5 N aqueous HCl in EtOH (25 mL) was added and the resulting biphasic mixture was stirred for 3 h. The mixture was treated with sat. NaHCO3, until PH=9 attained and then extracted with EtOAC (3×60 ml). The combined organic extracts were washed with brine (50 mL), dried (MgSO4), filtered and concentrated to afford the title compound as a white solid. LCMS=152.2 (M+1)+.
Name
2-(3 {[tert-butyl(dimethyl)silyl]oxy}-2-phenylpropyl)-1H-isoindole-1,3(2H)-dione
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.41 mL
Type
reactant
Reaction Step Two
[Compound]
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resultant solution
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0 (± 1) mol
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reactant
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25 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

For the preparation of the alcohols VI used in Examples (3a) and (3b). 10 g of 3-amino-2-phenylpropanecarboxylic acid in 150 ml of monoglyme were stirred with 3 g of LiAlH4 for 20 hrs. Then, 12 ml of water and 3 ml of 10% sodium hydroxide solution were slowly added thereto. The mixture was filtered and the filtrate was again evaporated with toluene. There was obtained 8.4 g of β-(aminomethyl)-phenethyl alcohol.
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3b )
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0 (± 1) mol
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reactant
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10 g
Type
reactant
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3 g
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To the suspension of ethyl phenylcyanoacetate (1.0 g, 5.3 mmol) in anhydrous ether (200 mL) was added lithium aluminum hydride at 0° C. The mixture was stirred at 0° C. for 18 h. After adding water (1 equiv.), 15% sodium hydroxide (1 equiv.) and water (3 equiv.) to the above solution, the precipitation was removed by filtration. The filtrate was concentrate to dry by lyophilization. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 0%-10% methanol in methylene chloride (0.1% NH4OH) in 30 min afforded 3-hydroxy-2-phenyl-propylamine (0.16 g, 20%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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